molecular formula C23H17N3O5S B179831 Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)- CAS No. 198649-70-6

Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-

Cat. No. B179831
CAS RN: 198649-70-6
M. Wt: 447.5 g/mol
InChI Key: IKVIPZVEJDJVOH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-, commonly known as BOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.

Mechanism of Action

BOC inhibits the activity of enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme. BOC has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
BOC has been found to have various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells by inhibiting the activity of carbonic anhydrase. BOC has also been found to have antiviral properties by inhibiting the activity of HIV protease. It has been studied for its potential use in the treatment of rheumatoid arthritis due to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BOC in lab experiments is its potency as an enzyme inhibitor. It has been found to be more potent than other commonly used enzyme inhibitors such as acetazolamide and sulfonamide. However, one of the limitations of using BOC is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the study of BOC include the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of BOC involves the condensation of 4-hydroxycoumarin and sulfanilamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 4-nitrobenzaldehyde in the presence of sodium methoxide to obtain BOC. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

BOC has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as carbonic anhydrase, chymotrypsin, and trypsin. BOC has also been found to have anticancer, antiviral, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and rheumatoid arthritis.

properties

CAS RN

198649-70-6

Product Name

Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C23H17N3O5S/c27-22-16(15-31-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(29,30)26-23(28)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,28)

InChI Key

IKVIPZVEJDJVOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O

synonyms

Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)carbonyl)-

Origin of Product

United States

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